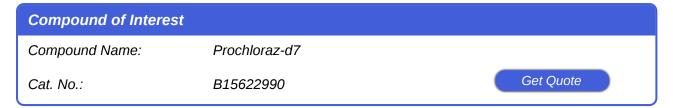


Prochloraz-d7: A Comprehensive Guide to its Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Prochloraz-d7**. **Prochloraz-d7** is the deuterated form of Prochloraz, a broad-spectrum imidazole fungicide.[1][2] The inclusion of deuterium atoms makes it a valuable internal standard for quantitative analysis of Prochloraz residues in various matrices by mass spectrometry-based methods.[3] Understanding the CoA is critical for ensuring the accuracy and reliability of experimental results.

Product Identification and Chemical Properties

A Certificate of Analysis for **Prochloraz-d7** begins with fundamental identification and chemical data. This information confirms the identity of the compound.



Parameter	Specification	
Product Name	Prochloraz-d7	
Synonyms	N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide-d7	
CAS Number (Unlabelled)	67747-09-5	
Molecular Formula	C15H9D7Cl3N3O2	
Molecular Weight	383.71 g/mol	
Accurate Mass	382.07	
Appearance	White to off-white solid	
Solubility	Soluble in acetonitrile, methanol, and acetone	

Analytical Data for Quality Control

The following table summarizes the quantitative data from key analytical tests performed to ensure the quality and purity of **Prochloraz-d7**.

Analytical Test	Methodology	Result
Purity (by HPLC)	High-Performance Liquid Chromatography	≥98%
Isotopic Purity	Mass Spectrometry	≥99% Deuterium incorporation
Identity (¹ H NMR)	Nuclear Magnetic Resonance Spectroscopy	Conforms to structure
Identity (Mass)	Mass Spectrometry (MS)	Conforms to molecular weight
Residual Solvents	Gas Chromatography (GC)	Meets USP <467> requirements
Water Content	Karl Fischer Titration	<0.5%

Experimental Protocols



Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols offer insight into the rigorous testing that reference standards undergo.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of **Prochloraz-d7** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Procedure: A solution of Prochloraz-d7 is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak corresponding to Prochloraz-d7 is recorded, and the area of this peak relative to the total area of all peaks is calculated to determine the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and assess the level of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
- Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z is compared to the theoretical m/z of **Prochloraz-d7** to confirm its identity.[4]



• Procedure for Isotopic Purity: The relative intensities of the isotopic peaks for the deuterated and non-deuterated forms of Prochloraz are measured. This allows for the calculation of the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

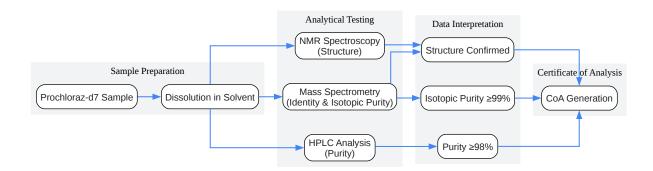
¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of **Prochloraz-d7**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as chloroform-d (CDCl₃).[5]
- Procedure: A small amount of the Prochloraz-d7 sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum shows signals corresponding to the hydrogen atoms in the molecule. The absence of signals at positions where deuterium has been incorporated confirms the isotopic labeling.

Visualizing Key Processes

Diagrams are provided to illustrate the analytical workflow and the biological mechanism of action of Prochloraz.



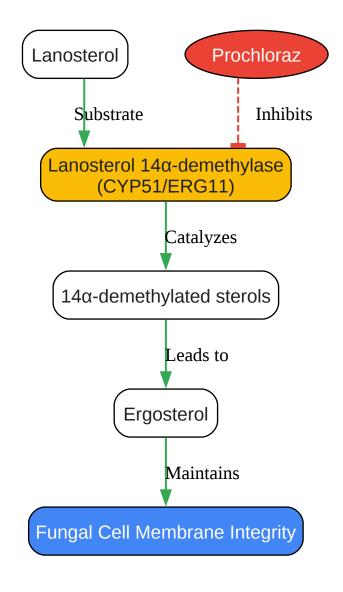


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Caption: Analytical workflow for **Prochloraz-d7** quality control.

Prochloraz acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][6]





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